1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one
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Overview
Description
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves multiple steps. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Piperazine Derivatization: The piperazine ring is introduced through a nucleophilic substitution reaction, where piperazine reacts with the benzothiazole derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing techniques like microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as piperidine or palladium on carbon .
Scientific Research Applications
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, inhibiting their activity. This compound may exert its effects by binding to the active sites of enzymes, thereby blocking their function and leading to the inhibition of biological pathways . Molecular docking studies have shown that it can interact with proteins involved in bacterial cell wall synthesis, making it a potential antibacterial agent .
Comparison with Similar Compounds
1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one can be compared with other benzothiazole derivatives:
2-(4-Aminophenyl)benzothiazole: This compound has shown potent anti-cancer activity and is being studied for its therapeutic potential.
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione: Known for its antimicrobial properties, this compound is structurally similar but has different biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: This derivative has been studied for its antibacterial activity and has shown promising results against various bacterial strains.
Properties
IUPAC Name |
1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-16-8-9-17(2)21-20(16)23-22(27-21)25-14-12-24(13-15-25)19(26)11-10-18-6-4-3-5-7-18/h3-9H,10-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYYMUBXNHIWPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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